molecular formula C14H12ClN3O B11486311 1-(3-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(3-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11486311
M. Wt: 273.72 g/mol
InChI Key: MVMFIHRRBGLFRP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a chlorophenyl group and two methyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 1-(3-Chlorophenyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine
  • 1-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

1-(3-Chlorophenyl)-3,4-dimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both methyl groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H12ClN3O/c1-8-6-12(19)16-14-13(8)9(2)17-18(14)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,16,19)

InChI Key

MVMFIHRRBGLFRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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